3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole
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Overview
Description
3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole is a complex organic compound that features multiple functional groups, including oxadiazole and triazenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole typically involves multi-step organic reactions. The starting materials often include 2-methyl-1-naphthylamine and 4-methyl-1,2,5-oxadiazole. The synthesis process may involve the following steps:
Formation of the Triazenyl Intermediate: This step involves the reaction of 2-methyl-1-naphthylamine with a suitable diazonium salt to form the triazenyl intermediate.
Coupling Reaction: The triazenyl intermediate is then coupled with 4-methyl-1,2,5-oxadiazole under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole and triazenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Triazenyl compounds:
Uniqueness
What sets 3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole apart is the combination of both oxadiazole and triazenyl groups in a single molecule, which can lead to unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C18H17N7O2 |
---|---|
Molecular Weight |
363.4g/mol |
IUPAC Name |
4-methyl-N-[(2-methylnaphthalen-1-yl)methyl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C18H17N7O2/c1-11-8-9-14-6-4-5-7-15(14)16(11)10-25(18-13(3)21-27-23-18)24-19-17-12(2)20-26-22-17/h4-9H,10H2,1-3H3 |
InChI Key |
YCTFDDZNXDIIDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN(C3=NON=C3C)N=NC4=NON=C4C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN(C3=NON=C3C)N=NC4=NON=C4C |
Origin of Product |
United States |
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